AZD-7325

Descripción general

Descripción

AZD-7325 es un modulador selectivo del sistema receptor del ácido gamma-aminobutírico (GABA), específicamente dirigido a las subunidades alfa-2 y alfa-3 del receptor GABA-A. Este compuesto ha sido investigado por sus posibles efectos terapéuticos en el tratamiento de la ansiedad y trastornos relacionados debido a su capacidad para modular la neurotransmisión inhibitoria en el sistema nervioso central .

Métodos De Preparación

La síntesis de AZD-7325 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales para lograr la selectividad y potencia deseadas. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: Esto implica la síntesis de un derivado de cinolina, que sirve como la columna vertebral del compuesto.

Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central para mejorar su afinidad de unión y selectividad para las subunidades del receptor GABA-A. .

Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento. Estos métodos a menudo implican optimizar las condiciones de reacción, como la temperatura, el solvente y los catalizadores para lograr una síntesis eficiente a gran escala .

Análisis De Reacciones Químicas

AZD-7325 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir metabolismo oxidativo, lo que lleva a la formación de varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto, lo que puede alterar sus propiedades farmacológicas.

Los principales productos formados a partir de estas reacciones incluyen metabolitos como M9, M10 y M42, que resultan de la ciclización metabólica y la aromatización .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

AZD-7325 ejerce sus efectos mediante la modulación selectiva de las subunidades alfa-2 y alfa-3 del receptor GABA-A. Esta modulación mejora los efectos inhibitorios de GABA, lo que lleva a una reducción de la excitabilidad neuronal y efectos ansiolíticos. El compuesto tiene una eficacia mínima en las subunidades alfa-1 y alfa-5, que están asociadas con la sedación y el deterioro cognitivo, respectivamente .

Comparación Con Compuestos Similares

AZD-7325 es único en su modulación selectiva de las subunidades alfa-2 y alfa-3 del receptor GABA-A. Los compuestos similares incluyen:

La modulación selectiva de this compound de subunidades específicas del receptor GABA-A ofrece una posible ventaja terapéutica al reducir la ansiedad con menos efectos secundarios .

Actividad Biológica

AZD-7325 is a novel compound developed by AstraZeneca, primarily known as a selective positive allosteric modulator (PAM) of the GABA-A receptor subtypes α2 and α3. This compound has garnered attention for its potential therapeutic effects in various neurological and psychiatric disorders, including anxiety and seizure disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacodynamics, clinical studies, and potential applications.

This compound selectively modulates GABA-A receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). By enhancing the activity of GABA-A receptors containing the α2 and α3 subunits, this compound increases inhibitory neurotransmission without the sedative effects commonly associated with traditional benzodiazepines, which primarily target the α1 subunit.

Key Findings from Studies

- Seizure Protection : In a mouse model of Dravet syndrome, this compound demonstrated a seizure-protective effect by stimulating inhibitory signals at synapses involving GABA-A receptors with α2 and α3 subunits. This study confirmed that this compound raised the threshold for hyperthermia-induced seizures without causing sedation .

- Cognitive Effects : A clinical trial investigated the pharmacodynamics of this compound in healthy adults, comparing its effects on cognitive functions with those of lorazepam. The results indicated that while both drugs affected saccadic eye movements, this compound produced a flatter response profile in terms of cognitive impairment compared to lorazepam, suggesting a lower side effect burden .

- Electroencephalographic (EEG) Signatures : The compound was associated with distinct EEG patterns that could serve as biomarkers for its anxiolytic effects. This was particularly relevant in trials involving patients with autism spectrum disorder, where EEG was used to measure pharmacodynamic responses .

Case Studies

- Dravet Syndrome : In a study involving genetically modified mice lacking specific GABA-A receptor subunits, this compound showed significant efficacy in reducing seizure frequency and severity. The results suggest that targeting α2-containing receptors may be a viable therapeutic strategy for managing seizures in Dravet syndrome .

- Fragile X Syndrome : A double-blind, placebo-controlled trial led by Dr. Craig Erickson assessed this compound's effects on adults with Fragile X syndrome. Preliminary findings indicate potential benefits in modulating GABAergic dysfunction associated with this condition .

Table 1: Summary of Clinical Trials Involving this compound

| Study Title | Population | Design | Key Findings |

|---|---|---|---|

| Seizure Protection in Dravet Syndrome | Mouse model | Experimental | Significant reduction in seizure frequency |

| Pharmacodynamics in Healthy Adults | 16 healthy males | Double-blind crossover | Lower cognitive impairment than lorazepam |

| Fragile X Syndrome Trial | Adults aged 18-50 | Double-blind placebo-controlled | Pending results; targeting GABA dysfunction |

Safety Profile

This compound has been shown to possess an acceptable safety profile in clinical trials, with no serious adverse events reported related to its administration. Common side effects included mild dizziness and feelings of warmth but did not exhibit sedative-like properties typical of non-selective benzodiazepines .

Propiedades

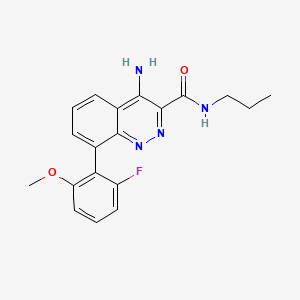

IUPAC Name |

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDURMHFWXCKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942437-37-8 | |

| Record name | AZD-7325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7325 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AZD7325 is a selective positive allosteric modulator (PAM) of GABAA receptors, specifically targeting those containing α2 and α3 subunits. [, , , ] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. [] This ultimately reduces neuronal excitability, contributing to its potential anxiolytic and anticonvulsant effects. [, , , ]

A: While detailed SAR studies are not publicly available, research indicates that modifications to the core structure of AZD7325 can significantly impact its activity, potency, and subtype selectivity for GABAA receptors. [] For example, subtle changes could shift its preference from α2/α3 to other subtypes like α1 or α5, potentially altering its pharmacological profile. [, ]

A: Research on AZD7325 metabolism revealed the presence of late-occurring and long-circulating metabolites, such as M9, M10, and M42, which were not prominent after a single dose but became significant after repeated administration. [, ] This highlights the importance of steady-state metabolite analysis for safety assessments and demonstrates the potential for utilizing these metabolites to monitor patient compliance. []

A: AZD7325 exhibits minimal sedative effects compared to non-selective benzodiazepines, likely due to its reduced impact on α1 subunit-containing GABAA receptors. [, ] This selectivity for α2/α3 subtypes is promising for developing anxiolytic and anticonvulsant therapies with potentially fewer side effects like drowsiness and motor impairment. [, , ]

ANone: AZD7325's efficacy has been investigated in various preclinical models, including:

- Mouse models of Dravet syndrome: Demonstrated protection against hyperthermia-induced seizures and highlighted the influence of α2 subunit expression on seizure susceptibility. [, , ]

- Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Showed suppression of spontaneous cortical spike-wave discharges, supporting potential anti-absence seizure activity. []

ANone: While specific details are limited in the provided research, computational chemistry techniques like molecular modeling and QSAR studies likely play a crucial role in:

- Understanding the binding interactions of AZD7325 with different GABAA receptor subtypes. [, ]

- Predicting the properties of potential analogs and guiding the design of new molecules with improved potency or selectivity. []

A: AZD7325 has been evaluated in clinical trials involving healthy volunteers. [, , ] These studies revealed:

- Moderate induction of CYP3A4 enzyme activity: This suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. [, ]

- Weak or no induction of CYP1A2: This indicates a lower risk of interactions with drugs primarily metabolized by CYP1A2. []

- Population pharmacokinetic (PPK) modeling has been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans. []

A: The moderate CYP3A4 induction observed in clinical trials suggests that careful monitoring and potential dose adjustments may be necessary when AZD7325 is co-administered with medications metabolized by this enzyme. [, ] This highlights the importance of understanding drug-drug interactions to ensure therapeutic efficacy and minimize adverse effects.

ANone: Various analytical techniques have been used to characterize and quantify AZD7325 and its metabolites, including:

- Liquid chromatography-mass spectrometry (LC-MS/MS): Used to determine plasma concentrations of AZD7325 and its metabolites in preclinical and clinical studies. [, ]

- Radiolabeling with carbon-14 (C-14): Employed to track the absorption, distribution, metabolism, and excretion of AZD7325, providing valuable insights into its pharmacokinetic profile. [, ]

ANone: Future research on AZD7325 could focus on:

- Further elucidating its SAR: This would involve synthesizing and evaluating novel analogs to optimize potency, selectivity, and pharmacokinetic properties. []

- Developing targeted drug delivery systems: This could enhance its efficacy and minimize potential side effects. []

- Identifying biomarkers: This could help predict treatment response and monitor for potential adverse effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.